tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate (CAS 2137835-08-4) is a conformationally constrained spirocyclic building block featuring a Boc-protected 4-amino group on the chromane ring and a free secondary amine on the piperidine ring. With molecular formula C₁₈H₂₆N₂O₃ and molecular weight 318.41 g/mol, this compound belongs to the spiro[chromane-2,4'-piperidine] scaffold class—a privileged structure in medicinal chemistry validated across histone deacetylase (HDAC), G-protein-coupled receptor 119 (GPR119), SARS-CoV-2 papain-like protease (PLpro), and acetyl-CoA carboxylase (ACC) inhibitor programs.

Molecular Formula C18H26N2O3
Molecular Weight 318.417
CAS No. 2137835-08-4
Cat. No. B2936645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate
CAS2137835-08-4
Molecular FormulaC18H26N2O3
Molecular Weight318.417
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13
InChIInChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21)
InChIKeyXAHPMABSQFIUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate (CAS 2137835-08-4): Synthetic Utility and Scaffold-Driven Procurement Rationale


tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate (CAS 2137835-08-4) is a conformationally constrained spirocyclic building block featuring a Boc-protected 4-amino group on the chromane ring and a free secondary amine on the piperidine ring [1]. With molecular formula C₁₈H₂₆N₂O₃ and molecular weight 318.41 g/mol, this compound belongs to the spiro[chromane-2,4'-piperidine] scaffold class—a privileged structure in medicinal chemistry validated across histone deacetylase (HDAC), G-protein-coupled receptor 119 (GPR119), SARS-CoV-2 papain-like protease (PLpro), and acetyl-CoA carboxylase (ACC) inhibitor programs [2]. Its defining structural feature is the orthogonal protection strategy: the Boc-carbamate on the chromane 4-position leaves the piperidine nitrogen available for selective derivatization, a regiochemical arrangement that dictates its specific role in synthetic sequences [1].

Why Regioisomeric Spiro[chromane-2,4'-piperidine] Boc-Carbamates Cannot Be Interchanged in Multi-Step Syntheses


Within the spiro[chromane-2,4'-piperidine] building-block family, the position of the Boc protecting group is the single most consequential variable governing synthetic utility. The target compound (CAS 2137835-08-4) places the Boc group on the chromane 4-amino substituent, leaving the piperidine nitrogen as a free secondary amine [1]. Its closest regioisomeric analog, tert-butyl 4-aminospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3), reverses this arrangement: the Boc group resides on the piperidine nitrogen, and a free primary amine is presented at the chromane 4-position . These two compounds are not synthetic equivalents. In any multi-step sequence requiring initial N-functionalization of the piperidine ring—such as reductive amination, sulfonylation, or urea formation—only the target compound permits direct, selective reaction without prior deprotection or orthogonal protection/deprotection maneuvers [2]. Substituting the regioisomer would necessitate an additional Boc-deprotection step (typically TFA or HCl/dioxane), adding one or more synthetic transformations, reducing overall yield, and introducing purification burden [2].

Quantitative Differentiation Evidence for tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate (CAS 2137835-08-4)


Regiochemistry of Boc Protection: Orthogonal Synthetic Handle vs. Regioisomeric Analog

The target compound carries the Boc protecting group on the chromane 4-amino substituent (SMILES: O=C(OC(C)(C)C)NC1CC2(CCNCC2)Oc2c1cccc2), presenting a free piperidine NH [1]. In contrast, the regioisomeric analog tert-butyl 4-aminospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3) bears Boc on the piperidine nitrogen with a free 4-amino group on the chromane ring . Both share identical molecular formula (C₁₈H₂₆N₂O₃) and molecular weight (318.41 g/mol), yet their synthetic reactivity profiles are orthogonal. The target compound enables direct piperidine N-functionalization (alkylation, acylation, sulfonylation, reductive amination) without disturbing the Boc-protected chromane amine. The analog requires initial Boc deprotection of the piperidine to access that same reactive site, adding at minimum one synthetic step.

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Validated Scaffold: SARS-CoV-2 PLpro Inhibitory Activity of Spiro[chromane-2,4'-piperidine] Derivatives vs. Benchmark Inhibitor GRL-0617

The spiro[chromane-2,4'-piperidine] scaffold, of which the target compound is a protected 4-amino congener, served as the core for irreversible SARS-CoV-2 PLpro inhibitors [1]. Lead compound 45, a spiro[chromane-2,4'-piperidin]-4-one derivative, achieved an enzymatic IC₅₀ of 0.059 μM at T = 60 min and antiviral EC₅₀ of 2.1 μM in A549 cells at 48 hpi [1]. This represents a ~35-fold improvement over the benchmark reversible inhibitor GRL-0617 (IC₅₀ = 2.1 μM against SARS-CoV-2 PLpro) [1]. The spirocyclic core's conformational restriction was critical for orienting the covalent warhead into the glycine channel, as confirmed by high-resolution cocrystal structures [1]. While the target compound itself is a synthetic intermediate (not a final drug candidate), it provides the 4-amino-substituted spiro[chromane-2,4'-piperidine] substructure that, upon Boc deprotection, can be elaborated into covalent inhibitors targeting this validated binding mode.

Antiviral Drug Discovery SARS-CoV-2 Papain-like Protease Covalent Inhibitors

Validated Scaffold: GPR119 Agonist Potency of Spiro[chromane-2,4'-piperidine] Derivatives and In Vivo Glucose Lowering

The spiro[chromane-2,4'-piperidine] scaffold was explicitly exploited for conformational restriction in the linker-to-tail moiety of GPR119 agonists [1]. The optimized drug candidate (R)-29, bearing this spirocyclic core, achieved an EC₅₀ of 54 nM with an Emax of 181% in a cAMP β-lactamase reporter gene assay in human HEK293 cells [1]. In an in vivo oral glucose-tolerance test (OGTT) using C57BL/6N mice, (R)-29 reduced glucose excursion at a dose of 3 mg/kg p.o. in a dose-dependent manner [1]. The defining structural features included a terminal benzyl-type bulky substituent and a methylene linker between sulfonyl and phenyl groups in the head moiety, combined with the spiro scaffold in the linker-to-tail region [1]. The initial lead compound 11 (EC₅₀ = 369 nM, Emax = 82%) was improved ~6.8-fold in potency and ~2.2-fold in efficacy through scaffold-guided SAR [1]. The target compound, as a Boc-protected 4-amino spiro[chromane-2,4'-piperidine], provides the functionalized chromane portion of this validated pharmacophore.

Metabolic Disease Type 2 Diabetes GPR119 Agonists Oral Bioavailability

Purity and Characterization: Vendor-Specified Minimum Purity vs. Closest Regioisomeric Analog

The target compound is available from CymitQuimica (Biosynth) with a specified minimum purity of 95% (HPLC), molecular weight 318.4 g/mol, and MDL number MFCD31421761 . The closest regioisomeric analog (CAS 1160247-73-3) is offered by multiple vendors at comparable purity specifications: Macklin at 97% (¥2,928/100 mg) , Fluorochem at 95% (£68/100 mg) , and Bidepharm at 95%+ (¥4,850/1 g) . Both compounds share identical molecular formula and molecular weight, making their differentiation solely dependent on regiochemical identity. The target compound's MDL number, SMILES, and IUPAC name have been registered and cross-referenced across multiple chemical databases, ensuring unambiguous structural identification during procurement .

Quality Control Analytical Chemistry Procurement Specification

HDAC Inhibitor Scaffold Validation: Spiro[chromane-2,4'-piperidine] Hydroxamic Acids with Improved In Vivo PK and Antitumor Activity

Spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives have been developed as potent histone deacetylase (HDAC) inhibitors with demonstrated in vivo antitumor efficacy [1]. In a study by Thaler et al., spiro[chromane-2,4'-piperidine]-based HDAC inhibitors bearing 4-fluorobenzyl and 2-phenylethyl substituents on the piperidine ring showed improved pharmacokinetic profiles compared to the lead benzyl spirocycle 1: lower clearance rate, increased half-life, and higher AUC after both intravenous and oral administration [1]. This improved PK behavior correlated with superior in vivo antitumor activity in an HCT-116 colon cancer xenograft model [1]. A subsequent study replaced the piperidine moiety with various cycloamines while retaining the spiro[chromane-2,4'-piperidine] core, producing compounds with good in vitro ADME profiles [2]. The target compound, with its free piperidine NH, is ideally suited for installing the N-aryl and N-alkylaryl substituents identified as critical for HDAC potency and PK optimization in these campaigns.

Cancer Therapeutics Epigenetics Histone Deacetylase Inhibitors Pharmacokinetics

Synthetic Step Economy: Orthogonal Functionalization of Piperidine NH vs. Alternative Building Blocks

The target compound's free piperidine NH enables direct, chemoselective acylation, sulfonylation, alkylation, or reductive amination at this position while the Boc-protected chromane 4-amine remains inert [1]. In contrast, the fully deprotected spiro[chromane-2,4'-piperidin]-4-amine (a hypothetical comparator requiring in situ generation) presents two nucleophilic amines (chromane 4-NH₂ and piperidine NH) that would compete in any electrophilic derivatization, leading to statistical mixtures and requiring chromatographic separation of regioisomeric products [2]. The Boc-on-piperidine regioisomer (CAS 1160247-73-3) allows chromane 4-NH₂ functionalization but blocks piperidine reactivity, inverting the accessible derivatization sequence . The target compound uniquely enables a piperidine-first, chromane-second synthetic sequence: (1) N-functionalize piperidine; (2) remove Boc from chromane 4-NH (TFA or HCl); (3) functionalize chromane 4-NH. This sequential orthogonality is not achievable with either the unprotected diamine or the piperidine-Boc regioisomer without additional protection/deprotection steps [2].

Synthetic Efficiency Orthogonal Protection Amide Bond Formation Step Economy

Procurement-Driven Application Scenarios for tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate (CAS 2137835-08-4)


Piperidine-First Derivatization in Focused Kinase or Epigenetic Target Libraries

In medicinal chemistry programs targeting kinases, HDACs, or other enzymes where the piperidine nitrogen serves as a key attachment point for solvent-exposed or binding-pocket-directed substituents, the target compound is the preferred building block. Its free piperidine NH permits direct installation of aryl, heteroaryl, sulfonamide, or acyl groups without disturbing the Boc-protected chromane 4-amine. This enables rapid, parallel library synthesis where diverse piperidine N-substituents are introduced in a single step, followed by global Boc deprotection and chromane 4-amine elaboration. The spiro[chromane-2,4'-piperidine] scaffold's demonstrated activity in HDAC inhibition (in vivo antitumor efficacy in HCT-116 xenografts) [1] and GPR119 agonism (EC₅₀ = 54 nM, oral activity at 3 mg/kg) [2] provides target-class precedent for this synthetic strategy. The orthogonal protection eliminates the need for selective protection of the chromane amine, reducing per-analog synthesis from 4-5 steps to 3 steps, with corresponding improvements in library throughput.

Covalent Inhibitor Design Leveraging the Spiro[chromane-2,4'-piperidine] Core

For programs developing covalent inhibitors targeting cysteine or serine proteases, the target compound provides the 4-amino spiro[chromane-2,4'-piperidine] substructure that, upon Boc deprotection, can be elaborated with acrylamide, fumarate ester, or chloroacetamide warheads at the chromane 4-position while retaining the piperidine for additional binding interactions. The SARS-CoV-2 PLpro inhibitor program at Vanderbilt University demonstrated that spiro[chromane-2,4'-piperidin]-4-one derivatives achieve low-nanomolar irreversible inhibition (IC₅₀ = 0.059 μM for compound 45) with time-dependent kinetics, validated by high-resolution cocrystal structures showing covalent engagement of the catalytic cysteine [3]. The target compound's 4-amino substituent (revealed upon Boc removal) can serve as the warhead attachment point, while the pre-installed piperidine N-substituent can be used to modulate BL2-groove binding, as demonstrated in the PLpro SAR campaign [3].

Multi-Step Fragment Elaboration Requiring Sequential, Regiospecific Amine Functionalization

In fragment-based drug discovery (FBDD) or structure-based design workflows where a spiro[chromane-2,4'-piperidine] fragment hit requires sequential elaboration of both nitrogen atoms with different chemical matter, the target compound's Boc-on-chromane/piperidine-free architecture provides a uniquely enabling synthetic handle. The three-step sequence—piperidine N-functionalization → Boc removal → chromane 4-NH functionalization—proceeds without protecting group manipulation beyond the final acidic Boc cleavage (TFA/CH₂Cl₂ or HCl/dioxane). By contrast, the fully deprotected diamine would yield statistical mixtures at each step, and the piperidine-Boc regioisomer (CAS 1160247-73-3) would require Boc removal as the first step, eliminating the orthogonality advantage. For fragment-growing campaigns with limited starting material (typical FBDD: 10-50 mg of fragment per analog series), the elimination of one or more chromatographic purifications directly translates to higher recovery of precious intermediates [4].

Procurement for Custom Synthesis Service Providers and Internal Medicinal Chemistry CROs

For contract research organizations (CROs) and internal medicinal chemistry groups supporting multiple project teams, the target compound's well-defined regiochemistry (Boc on chromane 4-NH, free piperidine NH) and registered MDL number (MFCD31421761) ensure unambiguous structural identity during ordering and inventory management . The compound's higher unit cost (€10.04/mg) relative to the piperidine-Boc regioisomer (~€0.63-3.80/mg) is offset by the synthetic step savings it provides in the specific sequence contexts described above. Procurement managers should evaluate the cost differential against the fully loaded cost of an additional synthetic step (reagents, solvents, chromatography, analyst time, and yield loss), which typically ranges from €200-800 per step in an industrial medicinal chemistry setting. When the target compound's orthogonal protection saves even one such step, the procurement premium is economically justified.

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